molecular formula C9H16O2 B1281057 2-(3-Hydroxypropyl)cyclohexanone CAS No. 62456-11-5

2-(3-Hydroxypropyl)cyclohexanone

Cat. No.: B1281057
CAS No.: 62456-11-5
M. Wt: 156.22 g/mol
InChI Key: JPUCVMZNPZFTQD-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)cyclohexanone is an organic compound with the molecular formula C9H16O2. It belongs to the family of cyclohexanones, which are cyclic ketones. This compound is characterized by a cyclohexane ring substituted with a hydroxypropyl group at the second position and a ketone functional group at the first position. It is a colorless to pale yellow liquid with a mild odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Hydroxypropyl)cyclohexanone can be synthesized through various methods. One common method involves the reaction of cyclohexanone with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, forming the desired product.

Another method involves the reduction of 2-(3-oxopropyl)cyclohexanone using a reducing agent such as sodium borohydride. This reduction converts the ketone group into a secondary alcohol, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale chemical processes. One such method involves the catalytic hydrogenation of 2-(3-oxopropyl)cyclohexanone using a metal catalyst such as palladium on carbon. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reaction is usually performed in anhydrous solvents such as tetrahydrofuran.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and the desired product.

Major Products Formed

    Oxidation: The major products include 2-(3-oxopropyl)cyclohexanone and 2-(3-carboxypropyl)cyclohexanone.

    Reduction: The major product is 2-(3-hydroxypropyl)cyclohexanol.

    Substitution: The major products depend on the nucleophile used. For example, using an alkoxide can yield 2-(3-alkoxypropyl)cyclohexanone.

Scientific Research Applications

2-(3-Hydroxypropyl)cyclohexanone has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into enzyme mechanisms and substrate specificity.

    Medicine: It is investigated for its potential therapeutic properties. Its derivatives are explored for their pharmacological activities, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)cyclohexanone involves its interactions with molecular targets such as enzymes and receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

2-(3-Hydroxypropyl)cyclohexanone can be compared with other similar compounds, such as:

    2-(3-Hydroxypropyl)cyclopentanone: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring. It exhibits different reactivity and physical properties due to the ring size difference.

    2-(3-Hydroxypropyl)cycloheptanone: This compound has a cycloheptane ring, resulting in different steric and electronic effects compared to this compound.

    2-(3-Hydroxypropyl)cyclohexanol: This compound is the reduced form of this compound, with a secondary alcohol instead of a ketone group. It exhibits different reactivity and solubility properties.

The uniqueness of this compound lies in its specific ring size and functional group arrangement, which influence its chemical reactivity and interactions with biological molecules.

Properties

IUPAC Name

2-(3-hydroxypropyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-3-5-8-4-1-2-6-9(8)11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUCVMZNPZFTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482120
Record name Cyclohexanone, 2-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62456-11-5
Record name 2-(3-Hydroxypropyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62456-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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